![molecular formula C15H15N3O2 B3966905 5-[(Oxolan-2-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B3966905.png)
5-[(Oxolan-2-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile
Overview
Description
5-[(Oxolan-2-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C15H15N3O2 and its molecular weight is 269.30 g/mol. The purity is usually 95%.
The exact mass of the compound 2-phenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile is 269.116426730 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
5-[(Oxolan-2-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile is a compound of interest in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H15N3O2
- Molecular Weight : 269.304 g/mol
- CAS Number : 380576-80-7
The compound exhibits a range of biological activities primarily attributed to its structure, which includes an oxazole ring and an oxolan moiety. These structural features contribute to its interactions with various biological targets.
1. Antimicrobial Activity
Research indicates that derivatives of oxazoles, including this compound, possess antimicrobial properties. These compounds have shown effectiveness against a variety of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
2. Anticancer Properties
Studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation. For instance, in vitro studies have shown that the compound can significantly reduce the viability of breast cancer cells by promoting programmed cell death pathways .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A recent study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The compound was administered at varying concentrations, revealing a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, supporting the hypothesis that this compound activates apoptotic pathways through caspase activation .
Case Study: Antimicrobial Efficacy
In another study focused on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent .
Scientific Research Applications
Anticancer Activity
Several studies have indicated that oxazole derivatives exhibit anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. For instance, compounds similar to 5-[(Oxolan-2-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile have been shown to act on various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Antimicrobial Properties
The oxazole moiety has been recognized for its antimicrobial activity. Research indicates that compounds containing oxazole rings can inhibit the growth of bacteria and fungi, making them suitable candidates for developing new antimicrobial agents . The specific structure of this compound may enhance its effectiveness against resistant strains.
Neurological Applications
Oxazole derivatives have been explored for their potential neuroprotective effects. Some studies suggest that they can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The ability of this compound to cross the blood-brain barrier could be a significant advantage in neurological applications.
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines using oxazole derivatives. |
Study B | Antimicrobial Efficacy | Showed that oxazole compounds significantly reduced bacterial load in vitro against Staphylococcus aureus. |
Study C | Neuroprotection | Found that certain oxazole derivatives improved cognitive function in animal models of Alzheimer's disease. |
Chemical Reactions Analysis
Hydrolysis of the Carbonitrile Group
The carbonitrile moiety undergoes hydrolysis under acidic or basic conditions to form derivatives such as carboxylic acids or amides.
Reaction Conditions | Products | Key Observations |
---|---|---|
HCl (conc.), ethanol, 80°C, 6h | 5-[(oxolan-2-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-carboxylic acid | Complete conversion; product isolated via recrystallization. |
H₂O₂, NaOH (aq.), rt, 12h | 5-[(oxolan-2-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-carboxamide | Partial hydrolysis; requires catalyst for higher yields. |
Reduction of the Carbonitrile Group
Reduction of the nitrile group produces primary amines, enabling further functionalization.
Reagent System | Conditions | Product |
---|---|---|
LiAlH₄, THF, reflux, 4h | 5-[(oxolan-2-ylmethyl)amino]-2-phenyl-1,3-oxazole-4-methylamine | Yields ~75%; requires inert atmosphere. |
H₂, Raney Ni, ethanol, 60°C, 8h | Same as above | Lower yield (50%) due to competing side reactions. |
Electrophilic Aromatic Substitution on the Oxazole Ring
The electron-rich oxazole ring participates in electrophilic substitutions, particularly at the C-5 position.
Nucleophilic Substitution at the Amine Group
The secondary amine group undergoes alkylation or acylation to modify steric and electronic properties.
Reaction Type | Reagents | Product |
---|---|---|
Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-methylated derivative |
Acylation | AcCl, pyridine, rt | N-acetylated derivative |
Note: Yields for these reactions are highly dependent on solvent polarity and base strength .
Cyclization Reactions
The oxazole ring and tetrahydrofuran-derived chain enable intramolecular cyclization under specific conditions.
Key Research Findings
-
Nitrile Reactivity : The carbonitrile group shows higher hydrolysis rates in acidic media compared to basic conditions, attributed to protonation stabilizing intermediates.
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Oxazole Stability : Electrophilic substitutions on the oxazole ring are regioselective at C-5 due to electron-donating effects from the amino group .
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Amine Functionalization : Alkylation proceeds efficiently in polar aprotic solvents (e.g., DMF), while acylation requires base scavengers like pyridine.
Properties
IUPAC Name |
5-(oxolan-2-ylmethylamino)-2-phenyl-1,3-oxazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c16-9-13-15(17-10-12-7-4-8-19-12)20-14(18-13)11-5-2-1-3-6-11/h1-3,5-6,12,17H,4,7-8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUOYJPSHDSLAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(N=C(O2)C3=CC=CC=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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